molecular formula C9H10BrF2N B13615610 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13615610
M. Wt: 250.08 g/mol
InChI Key: PCBGXXJIULALPT-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound with a complex structure that includes bromine, methyl, and difluoroethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine typically involves multiple steps. One common method includes the bromination of 2-methylphenyl compounds followed by the introduction of difluoroethanamine groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different carboxylic acids, while substitution reactions can yield various substituted derivatives.

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 2-Bromo-4-methylphenyl isocyanate
  • 2-(4-Bromo-2-methylphenyl)acetonitrile

Uniqueness

2-(4-Bromo-2-methylphenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and difluoroethanamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics.

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C9H10BrF2N/c1-6-4-7(10)2-3-8(6)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

PCBGXXJIULALPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(CN)(F)F

Origin of Product

United States

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